molecular formula C16H21BrN4O4S2 B2582237 Ethyl 2-[[5-[[(4-bromophenyl)sulfonylamino]methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]propanoate CAS No. 338794-58-4

Ethyl 2-[[5-[[(4-bromophenyl)sulfonylamino]methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]propanoate

Cat. No.: B2582237
CAS No.: 338794-58-4
M. Wt: 477.39
InChI Key: BDKBMDAXWQRBBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[[5-[[(4-bromophenyl)sulfonylamino]methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]propanoate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-bromophenylsulfonamide group, an ethyl group, and a sulfanyl-linked propanoate ester. Structural characterization of this compound likely employs X-ray crystallography tools such as SHELXL for refinement and WinGX/ORTEP for visualization , ensuring accurate bond-length and angle measurements validated by modern protocols .

Properties

IUPAC Name

ethyl 2-[[5-[[(4-bromophenyl)sulfonylamino]methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN4O4S2/c1-4-21-14(19-20-16(21)26-11(3)15(22)25-5-2)10-18-27(23,24)13-8-6-12(17)7-9-13/h6-9,11,18H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKBMDAXWQRBBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SC(C)C(=O)OCC)CNS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[[5-[[(4-bromophenyl)sulfonylamino]methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]propanoate, commonly referred to as compound 338794-58-4, is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Formula: C16H21BrN4O4S2
Molecular Weight: 477.4 g/mol
CAS Number: 338794-58-4

The compound features a complex structure that includes a triazole ring, which is known for its diverse biological activities. Its sulfonamide group and bromophenyl substituent may contribute to its pharmacological properties.

Antimicrobial Activity

Research has indicated that compounds containing triazole rings exhibit significant antimicrobial properties. Triazoles are known to inhibit the growth of various fungi and bacteria by interfering with their cellular processes. For instance, a study demonstrated that derivatives of triazole compounds showed potent antifungal activity against Candida species and Aspergillus species .

Antitumor Activity

The antitumor potential of this compound has been explored in several studies. Triazole derivatives have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. For example, compounds similar to this one have been reported to inhibit cell proliferation in various cancer cell lines, suggesting a potential role as an anticancer agent .

The proposed mechanism of action for this compound involves the inhibition of specific enzymes that are crucial for cellular metabolism in pathogens and cancer cells. The sulfonamide moiety is particularly important as it mimics para-amino benzoic acid (PABA), a substrate for bacterial folate synthesis, thereby inhibiting bacterial growth . Additionally, the triazole ring may interfere with the synthesis of ergosterol in fungi, further enhancing its antimicrobial effects.

Study 1: Synthesis and Evaluation of Antimicrobial Activity

A recent study synthesized various triazole derivatives and evaluated their antimicrobial activity against a panel of pathogens. This compound was included in the evaluation and exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those for standard antibiotics used in clinical settings .

Study 2: Antitumor Efficacy

In another investigation focusing on the antitumor effects of triazole derivatives, this compound was tested on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with an IC50 value comparable to established chemotherapeutic agents. The study concluded that the compound could be a promising candidate for further development as an anticancer drug .

Data Table: Biological Activities of this compound

Biological Activity Tested Organisms/Cell Lines Outcome Reference
AntimicrobialVarious bacteriaSignificant antimicrobial effect
AntifungalCandida spp., Aspergillus spp.Effective inhibition
AntitumorHuman cancer cell linesDose-dependent growth inhibition

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex molecular structure characterized by the presence of a triazole ring, sulfonamide group, and ethyl propanoate moiety. Its molecular formula is C16H21BrN4O4S2, and it has a molecular weight of approximately 477.396 g/mol. The structural features contribute to its biological activity, making it a candidate for various therapeutic applications.

Anticancer Applications

Recent studies have highlighted the potential of triazole-containing compounds in anticancer therapies. Ethyl 2-[[5-[[(4-bromophenyl)sulfonylamino]methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]propanoate has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Antitumor Activity

A study published in the Journal of Medicinal Chemistry investigated a series of triazole derivatives for their anticancer properties. The results indicated that certain compounds exhibited significant activity against multiple human tumor cell lines with low micromolar GI50 values (1.9–3.0 μM) across different cancer types including lung, colon, and breast cancers . This suggests that this compound could be explored further as a potential anticancer agent.

Antimicrobial Activity

The sulfonamide group present in the compound is known for its antimicrobial properties. Triazole derivatives have also been recognized for their effectiveness against various bacterial and fungal pathogens.

Case Study: Antimicrobial Efficacy

Research has demonstrated that triazole-based compounds possess significant antimicrobial activity. For instance, derivatives similar to this compound have shown promising results against resistant strains of bacteria and fungi . This positions the compound as a candidate for further development in the field of infectious diseases.

Inhibitory Mechanisms

The mechanisms through which this compound exerts its effects are being explored through molecular docking studies and enzyme inhibition assays.

Molecular Docking Studies

In silico studies have indicated that this compound can effectively interact with specific protein targets associated with cancer proliferation and microbial resistance. For example, docking studies suggest that it may inhibit enzymes critical for cancer cell survival or bacterial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of triazole and sulfonamide derivatives. Below is a detailed comparison with analogs identified in supplier databases and literature:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups Molecular Weight (Est.)
Ethyl 2-[[5-[[(4-bromophenyl)sulfonylamino]methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]propanoate 1,2,4-Triazole - 4-Ethyl
- 5-[(4-bromophenyl)sulfonamido]methyl
- 3-sulfanylpropanoate
Triazole, sulfonamide, ester ~500 g/mol
Ethyl 4-([(4-bromo-2-formylphenoxy)acetyl]amino)benzoate Benzene - 4-Bromo-2-formylphenoxyacetyl
- Ethyl benzoate
Ester, amide, bromoaryl, formyl ~450 g/mol
Ethyl 4-({[4-allyl-5-({[(4-bromophenyl)sulfonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzenecarboxylate 1,2,4-Triazole - 4-Allyl
- 5-[(4-bromophenyl)sulfonamido]methyl
- 3-sulfanylbenzyl ester
Triazole, sulfonamide, allyl, ester ~550 g/mol
Ethyl 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoate Phenoxypropanoate - 4-Bromo-2-chlorophenoxy
- 2-methylpropanoate
Halogenated aryl, ester ~350 g/mol

Key Observations :

Core Structure Variations: The target compound and its triazole-based analogs (e.g., ) share a 1,2,4-triazole core, which is absent in phenoxypropanoate derivatives (e.g., ). Phenoxypropanoate derivatives (e.g., ) prioritize halogenated aryl groups, favoring lipophilicity and stability in hydrophobic environments.

Allyl vs. Ethyl Substituents: Allyl groups (e.g., ) may increase conformational flexibility compared to ethyl groups, influencing molecular interactions. Ester Linkage: The propanoate ester in the target compound vs. benzoate esters in analogs alters solubility and metabolic stability.

Functional Implications: Bromine atoms (common in ) improve electrophilicity and resistance to oxidative degradation compared to non-halogenated analogs. Sulfonyl groups (in triazole derivatives) enhance hydrogen-bond acceptor capacity, whereas phenoxy groups (in ) prioritize steric effects.

Research Findings and Methodological Considerations

  • Structural Analysis : The target compound’s geometry and intermolecular interactions are likely validated using SHELXL and WinGX , ensuring precision in bond-length (±0.01 Å) and angle (±0.1°) measurements. Such accuracy is critical when comparing substituent effects across analogs.
  • Synthetic Challenges : The 4-bromophenylsulfonamide moiety requires careful regioselective synthesis to avoid byproducts, a common issue in triazole derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-[[5-[[(4-bromophenyl)sulfonylamino]methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]propanoate?

  • Methodology: The synthesis typically involves multi-step reactions:

Triazole Core Formation: React 4-ethyl-1,2,4-triazole-3-thiol with ethyl bromoacetate to introduce the sulfanyl-propanoate moiety .

Sulfonamide Functionalization: Couple the intermediate with 4-bromophenylsulfonyl chloride under basic conditions (e.g., DMF, K₂CO₃) to incorporate the sulfonylamino group .

Purification: Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the final product .

  • Key Considerations: Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts like unreacted sulfonyl chloride .

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

  • Analytical Techniques:

  • HPLC-MS: Quantify purity (>95%) and confirm molecular weight .
  • NMR Spectroscopy: Assign peaks (e.g., δ 1.3 ppm for ethyl ester protons, δ 7.6 ppm for bromophenyl aromatic protons) to verify substituent positions .
  • X-ray Crystallography: Use SHELXL for refining crystal structures to resolve ambiguities in stereochemistry .

Q. What computational tools are suitable for modeling the compound’s reactivity?

  • DFT Calculations (B3LYP/6-31G(d,p)): Predict frontier molecular orbitals (HOMO-LUMO) to assess electron transfer properties and reactive sites .
  • Molecular Docking: Screen against protein targets (e.g., enzymes) using AutoDock Vina to hypothesize bioactivity mechanisms .

Advanced Research Questions

Q. How can conflicting biological activity data for triazole derivatives be resolved?

  • Root-Cause Analysis:

  • Batch Variability: Compare LC-MS profiles to detect impurities (e.g., unhydrolyzed intermediates) that may interfere with assays .
  • Assay Conditions: Standardize protocols (e.g., cell line viability, solvent controls) to eliminate false positives/negatives .
  • Structural Analogues: Test derivatives with modified substituents (e.g., fluorophenyl vs. bromophenyl) to isolate structure-activity relationships .

Q. What strategies optimize the compound’s solubility for in vivo studies?

  • Formulation Approaches:

  • Co-solvents: Use DMSO/PEG-400 mixtures (<5% v/v) to enhance aqueous solubility while minimizing toxicity .
  • Prodrug Design: Replace the ethyl ester with a more hydrolytically labile group (e.g., pivaloyloxymethyl) to improve bioavailability .

Q. How does the sulfonylamino group influence the compound’s metabolic stability?

  • In Vitro Metabolism Studies:

  • Microsomal Incubation: Monitor degradation via LC-MS/MS to identify metabolites (e.g., ester hydrolysis, sulfonamide cleavage) .
  • CYP450 Inhibition: Assess interactions with cytochrome P450 isoforms using fluorescence-based assays .

Q. What crystallographic challenges arise during structural refinement of this compound?

  • Common Issues:

  • Disorder in the Ethyl Group: Apply SHELXL constraints (e.g., ISOR, DELU) to model anisotropic displacement parameters .
  • Twinned Crystals: Use PLATON to detect twinning and refine using a twin law (e.g., HKLF 5 format) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.